molecular formula C12H9N5O6 B11956043 2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- CAS No. 112307-65-0

2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)-

Cat. No.: B11956043
CAS No.: 112307-65-0
M. Wt: 319.23 g/mol
InChI Key: KQWLFMBECZKZPA-UHFFFAOYSA-N
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Description

2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)-: is a complex organic compound characterized by the presence of a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 6-position, and a trinitrophenyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- typically involves the nitration of 2-Pyridinamine, 6-methyl- with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective nitration of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinamine, 6-methyl-: Lacks the trinitrophenyl group, making it less reactive in certain chemical reactions.

    2-Pyridinamine, 4-methyl-: Differently substituted, leading to variations in chemical reactivity and biological activity.

    2-Pyridinamine, N-methyl-:

Uniqueness

2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- is unique due to the presence of the trinitrophenyl group, which imparts distinct chemical reactivity and potential for diverse applications. This compound’s ability to undergo various chemical transformations and its potential biological activities make it a valuable subject of study in multiple scientific disciplines.

Properties

CAS No.

112307-65-0

Molecular Formula

C12H9N5O6

Molecular Weight

319.23 g/mol

IUPAC Name

6-methyl-N-(2,4,6-trinitrophenyl)pyridin-2-amine

InChI

InChI=1S/C12H9N5O6/c1-7-3-2-4-11(13-7)14-12-9(16(20)21)5-8(15(18)19)6-10(12)17(22)23/h2-6H,1H3,(H,13,14)

InChI Key

KQWLFMBECZKZPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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